N-[5-(4-aminophenoxy)pentyl]-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of m-Anisamide, N-(5-(p-aminophenoxy)pentyl)- involves multiple steps, typically starting with the preparation of the intermediate compounds. The synthetic route generally includes:
Formation of the p-aminophenoxy intermediate: This step involves the reaction of p-aminophenol with an appropriate alkylating agent to form the p-aminophenoxy compound.
Coupling with m-anisamide: The p-aminophenoxy intermediate is then coupled with m-anisamide under specific reaction conditions to form the final product.
Chemical Reactions Analysis
m-Anisamide, N-(5-(p-aminophenoxy)pentyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
m-Anisamide, N-(5-(p-aminophenoxy)pentyl)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of m-Anisamide, N-(5-(p-aminophenoxy)pentyl)- involves its interaction with specific molecular targets and pathways within cells. The compound can bind to certain proteins or enzymes, altering their activity and affecting cellular functions. The exact molecular targets and pathways involved are still under investigation, but it is known to influence various biochemical processes .
Comparison with Similar Compounds
m-Anisamide, N-(5-(p-aminophenoxy)pentyl)- can be compared with other similar compounds, such as:
- m-Anisamide, N-(3-(p-aminophenoxy)propyl)-
- m-Anisamide, N-(4-(p-aminophenoxy)butyl)-
- m-Anisamide, N-(6-(p-aminophenoxy)hexyl)-
These compounds share similar structures but differ in the length of the alkyl chain connecting the m-anisamide and p-aminophenoxy groups. The uniqueness of m-Anisamide, N-(5-(p-aminophenoxy)pentyl)- lies in its specific chain length, which can influence its biological activity and chemical properties .
Properties
CAS No. |
109808-49-3 |
---|---|
Molecular Formula |
C19H24N2O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[5-(4-aminophenoxy)pentyl]-3-methoxybenzamide |
InChI |
InChI=1S/C19H24N2O3/c1-23-18-7-5-6-15(14-18)19(22)21-12-3-2-4-13-24-17-10-8-16(20)9-11-17/h5-11,14H,2-4,12-13,20H2,1H3,(H,21,22) |
InChI Key |
AJMIGFQDAPDDKQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NCCCCCOC2=CC=C(C=C2)N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCCCCOC2=CC=C(C=C2)N |
Appearance |
Solid powder |
Key on ui other cas no. |
109808-49-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisamide, N-(5-(p-aminophenoxy)pentyl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.